1-(4-phenoxyphenyl)-2-{8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}ethan-1-one
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Overview
Description
1-(4-phenoxyphenyl)-2-{8-thia-4,6-diazatricyclo[7500^{2,7}]tetradeca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}ethan-1-one is a complex organic compound with a unique structure that includes phenoxyphenyl and thia-diazatricyclo moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-phenoxyphenyl)-2-{8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}ethan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the phenoxyphenyl moiety: This can be achieved through the reaction of phenol with bromobenzene in the presence of a base such as potassium carbonate.
Construction of the thia-diazatricyclo framework: This involves the cyclization of appropriate precursors under specific conditions, often using sulfur and nitrogen sources.
Coupling of the two moieties: The final step involves the coupling of the phenoxyphenyl and thia-diazatricyclo moieties using a suitable linker, such as ethan-1-one.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1-(4-phenoxyphenyl)-2-{8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxyphenyl moiety, using electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(4-phenoxyphenyl)-2-{8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(4-phenoxyphenyl)-2-{8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes involved in oxidative stress, such as superoxide dismutase or catalase.
Pathways: Pathways related to cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
1-(4-phenoxyphenyl)-2-{8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}ethan-1-one can be compared with other similar compounds, such as:
Fenvalerate: A synthetic pyrethroid insecticide with a similar phenoxyphenyl structure.
3-Chloro-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraene: A compound with a similar thia-diazatricyclo framework.
The uniqueness of this compound lies in its combination of these two moieties, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-phenoxyphenyl)-2-(8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraen-3-ylsulfanyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2S2/c28-21(17-11-13-19(14-12-17)29-18-7-3-1-4-8-18)15-30-24-23-20-9-5-2-6-10-22(20)31-25(23)27-16-26-24/h1,3-4,7-8,11-14,16H,2,5-6,9-10,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZBLYQAISCTOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C(=NC=N3)SCC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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